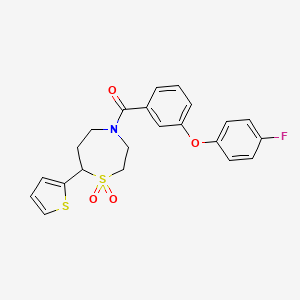

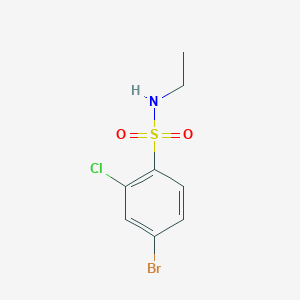

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

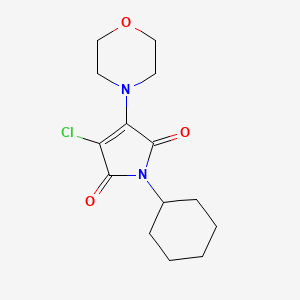

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. A-366 is a piperazine derivative that has been studied for its ability to inhibit the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression.

Scientific Research Applications

Anti-mycobacterial Activity and SAR of Piperazine Derivatives

Piperazine and its analogues, including 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, have shown significant potential in medicinal chemistry due to their versatile pharmacological activities. Specifically, piperazine derivatives have been investigated for their anti-mycobacterial properties against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds highlights the importance of the piperazine core for developing effective anti-TB molecules. This research offers insights into designing and synthesizing new anti-mycobacterial agents utilizing piperazine as a key building block (Girase et al., 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives encompass a broad range of therapeutic applications, underscoring their significance in drug design. These compounds are integral to numerous drugs with varied pharmacological effects, such as antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory actions. Modifications in the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules, affecting their pharmacokinetic and pharmacodynamic properties. The adaptability of the piperazine scaffold allows for the discovery of new drug-like elements, promoting further therapeutic investigations (Rathi et al., 2016).

Piperazine-based Nanofiltration Membranes

In environmental science, piperazine-based nanofiltration (NF) membranes, particularly those with crumpled polyamide films, have attracted attention for their potential in water treatment and purification applications. These NF membranes demonstrate improved separation performance, offering significant advancements in water softening, surface/groundwater purification, wastewater treatment, and water reuse. The development of crumpled NF membranes featuring a piperazine base is a testament to the compound's versatility beyond pharmacological uses, highlighting its role in enhancing environmental sustainability (Shao et al., 2022).

Mechanism of Action

Target of Action

The compound contains an indole nucleus, which is known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact mode of action of this compound would need to be determined experimentally.

Biochemical Pathways

Without specific information on the targets and mode of action of the compound, it’s difficult to determine the exact biochemical pathways that would be affected. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .

properties

IUPAC Name |

4-acetyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-19-12-15(14-6-4-5-7-16(14)19)18-17(23)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWSQEFOYBTJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)

![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)

![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)

![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)

![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)